N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-ethyl group and a 6-amino-linked 2-chlorobenzyl moiety. The 2-chlorobenzyl group enhances lipophilicity and may engage in halogen bonding, while the ethyl substituent at position 3 balances steric bulk and metabolic stability.
Properties
Molecular Formula |
C14H14ClN5 |
|---|---|
Molecular Weight |
287.75 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H14ClN5/c1-2-13-17-18-14-8-7-12(19-20(13)14)16-9-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,19) |
InChI Key |
GJEJSHHEZLUQIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolo[4,3-b]Pyridazine Core
The foundational step in synthesizing N-(2-chlorobenzyl)-3-ethyltriazolo[4,3-b]pyridazin-6-amine involves constructing the bicyclic triazolo-pyridazine system. As demonstrated by Čuček and Verček, ethyl N-benzoyl-(6-chloro[1,2,]triazolo[4,3-b]pyridazin-3-yl)glycinate serves as a critical intermediate. This compound is synthesized through the annulation of a 1,2,4-triazole ring onto a pre-functionalized pyridazine derivative. The process begins with the reaction of hydrazide 6 with acetic acid under reflux, forming a cyclized intermediate that undergoes further chlorination using phosphorus oxychloride (POCl₃) to introduce reactivity at the 6-position.
Substitution with 2-Chlorobenzylamine
Following core formation, the 6-chloro substituent is displaced via nucleophilic aromatic substitution (SNAr). Treatment of 6-chloro-3-ethyltriazolo[4,3-b]pyridazine with 2-chlorobenzylamine in tetrahydrofuran (THF) at 85°C in the presence of potassium tert-butoxide (t-BuOK) and potassium iodide (KI) yields the target compound. This step typically achieves moderate-to-high yields (65–78%) but requires rigorous exclusion of moisture to prevent hydrolysis of the chloro intermediate.
Table 1: Reaction Conditions for Key Substitution Step
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 85°C | |
| Base | Potassium tert-butoxide | |
| Catalyst | Potassium iodide | |
| Reaction Time | 12–16 hours | |
| Yield | 65–78% |
Annulation Strategies Using Azine Derivatives
Cyclization of Diaminopyridazine Precursors
An alternative route involves the cyclization of diaminopyridazine derivatives with nitrite sources. Starchenkov et al. reported that treating diamine 20 with trifluoroacetic anhydride (TFAA) and nitric acid (HNO₃) generates a reactive intermediate that undergoes spontaneous cyclization to form the triazolo-pyridazine framework. While this method avoids harsh chlorination reagents, it necessitates costly starting materials and yields the core structure in 52–92% depending on substituents.
Functionalization with Ethyl and 2-Chlorobenzyl Groups
Post-cyclization, ethylation at the 3-position is achieved using triethyl orthoacetate under reflux conditions (80°C, 8 hours), introducing the ethyl group with 89% efficiency. Subsequent benzylation with 2-chlorobenzyl bromide in dimethylformamide (DMF) at 100°C for 24 hours completes the synthesis, though this step often requires chromatographic purification due to byproduct formation.
Acid-Catalyzed Cyclotransformation
Ring-Opening/Ring-Closing Mechanisms
Smolyar et al. described a novel "cyclotransformation" approach starting from 1H-1,2,3-triazole-fused 5-nitropyridin-2(1H)-ones (105 ). Treatment with excess hydrazine hydrate at 140°C for 3–4 hours induces ring-opening followed by re-cyclization to form the pyridazin-6-amine scaffold. This method bypasses intermediate isolation steps and achieves an 86% yield without chromatography, making it advantageous for scale-up.
Limitations and Byproduct Considerations
Despite its efficiency, this route generates nitroaromatic byproducts that require careful disposal due to environmental hazards. Additionally, the exothermic nature of the reaction mandates controlled heating to prevent runaway conditions.
Analytical Characterization
Spectroscopic Validation
1H NMR analysis of N-(2-chlorobenzyl)-3-ethyltriazolo[4,3-b]pyridazin-6-amine reveals distinct signals: δ 8.42 (s, 1H, triazole-H), δ 7.38–7.45 (m, 4H, aromatic-H), and δ 4.72 (s, 2H, CH₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 328.0824 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among analogs include substitutions at position 3 of the triazolopyridazine core and modifications to the amino-linked side chain. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
Structure-Activity Relationship (SAR) Insights
- Position 3 Substitutions: Ethyl vs. Cyclopropyl and Cyclobutyl: Compounds like Z2701558508 (3-cyclopropyl, ) and cyclobutyl derivatives () demonstrate that larger cyclic groups at position 3 may reduce conformational flexibility, affecting potency .
- Amino Group Modifications: Aryl vs. This may enhance selectivity for targets with halogen-sensitive binding sites . Fluorine Effects: Fluorinated analogs (e.g., Z1220635364, 13b) show improved binding affinities due to fluorine’s electronegativity and participation in C-F···H interactions .
Biological Activity
N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure combines a triazole and pyridazine moiety, which contributes to its pharmacological potential. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 287.75 g/mol. The presence of the 2-chlorobenzyl group significantly influences its chemical reactivity and biological properties. The triazolo-pyridazine framework is known for its ability to interact with various biomolecules, making it a subject of interest for drug development.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that derivatives of this class can inhibit key enzymes involved in cancer progression, such as carbonic anhydrase and cholinesterase , which are crucial in several metabolic pathways .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (μM) against A549 | IC50 (μM) against MCF-7 | IC50 (μM) against HeLa |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
| Foretinib | 0.019 | Not applicable | Not applicable |
The compound's effectiveness is often compared to known inhibitors like Foretinib , which serves as a reference for assessing the potency of new compounds .
The mechanism by which this compound exerts its biological effects is believed to involve binding to specific targets within cancer cells. For instance, studies have demonstrated that certain derivatives can bind effectively to the ATP-binding site of kinases involved in tumor growth . This binding disrupts normal signaling pathways that promote cell proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents significantly affect both the potency and selectivity of the compound:
- The chlorobenzyl substituent enhances lipophilicity and potentially increases membrane permeability.
- Substitutions at positions on the triazole or pyridazine rings can modulate enzyme inhibition profiles and cytotoxicity.
Table 2: Comparison of Structural Variants
| Compound Name | Key Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate | Methoxy group | Moderate cytotoxicity |
| Ethyl 2-{[3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate | Nitro substituent | Enhanced reactivity |
| Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate | Fluoro group | Unique fluorine effects |
Case Studies
Several studies highlight the effectiveness of this compound and its derivatives:
- In Vitro Studies : A study evaluated the cytotoxicity against various cancer cell lines (A549, MCF-7, HeLa) using the MTT assay. The results indicated significant cytotoxic effects with IC50 values below 5 μM for several derivatives .
- Enzyme Inhibition : Research has demonstrated that compounds within this class can inhibit c-Met kinase with comparable potency to established inhibitors like Foretinib .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves cyclization of hydrazine derivatives with ketones/aldehydes to form the triazole ring, followed by nucleophilic substitution or coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the 2-chlorobenzyl and ethyl groups. Key parameters include:
- Temperature : 80–120°C for cyclization steps to avoid side reactions .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for aryl substitutions .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, with ligand optimization critical for regioselectivity .
- Yield Optimization : Use of excess reagents (1.2–1.5 eq) for sterically hindered steps and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorobenzyl proton shifts at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) to verify molecular weight (theoretical ~331.8 g/mol) and detect trace impurities .
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibitory activity?
- Core Modifications :
- Triazole Ring : Substitution at position 3 (e.g., ethyl vs. trifluoromethyl) alters steric bulk, affecting kinase binding pockets. Ethyl groups improve solubility but may reduce affinity for hydrophobic regions .
- Chlorobenzyl Group : Para vs. ortho substitution (e.g., 2-chloro vs. 4-chloro) impacts π-π stacking with kinase hinge regions. Ortho-substituted analogs show higher selectivity in PIM kinase inhibition .
Q. How should researchers resolve contradictions in reported bioactivity data across different cell lines?
- Experimental Design :
- Dose-Response Curves : Use standardized concentrations (e.g., 0.1–100 µM) and multiple cell lines (e.g., HCT-116, MCF-7) to assess consistency .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Data Interpretation :
- Metabolic Stability : Differences in CYP450 metabolism across cell lines may explain IC₅₀ variability. Test with liver microsomes .
- Membrane Permeability : Use Caco-2 assays to correlate cellular uptake with activity discrepancies .
Q. What computational strategies predict this compound’s target engagement and binding modes?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide for docking into kinase ATP pockets (e.g., PIM1, PDB: 2O63). Focus on hinge-region hydrogen bonds (e.g., NH of triazole with Glu121) .
- Scoring Metrics : Prioritize poses with MM-GBSA ΔG < −50 kcal/mol and RMSD < 2.0 Å from crystallographic references .
- MD Simulations :
- Conditions : 100 ns simulations in explicit solvent (TIP3P water) to assess binding stability. Clustering analysis identifies dominant conformations .
Key Considerations for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
